1,4-Diethenyl-2-fluorobenzene
Overview
Description
1,4-Diethenyl-2-fluorobenzene: is an organic compound with the molecular formula C10H7F It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethenyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethenyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the Heck reaction , where 1,4-dibromo-2-fluorobenzene is reacted with ethylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 100-150°C) to achieve high yields.
Another method involves the Suzuki-Miyaura coupling reaction , where 1,4-dibromo-2-fluorobenzene is coupled with vinylboronic acid in the presence of a palladium catalyst and a base . This reaction is also performed under an inert atmosphere and requires careful control of temperature and reaction time to optimize the yield.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to enhance efficiency and safety. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethenyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the para positions for electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like or .
Hydrogenation: The ethenyl groups can be hydrogenated to form ethyl groups using and a .
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as and for nitration, and for sulfonation.
Oxidation: Reagents like in an aqueous medium or in acetic acid.
Hydrogenation: in the presence of a under mild pressure and temperature conditions.
Major Products
Nitration: Formation of .
Oxidation: Formation of or .
Hydrogenation: Formation of .
Scientific Research Applications
1,4-Diethenyl-2-fluorobenzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of with unique electronic properties, such as and .
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, including and .
Medicinal Chemistry: Investigated for its potential use in the development of due to the unique properties imparted by the fluorine atom.
Catalysis: Employed as a ligand in to enhance selectivity and reactivity.
Mechanism of Action
The mechanism of action of 1,4-diethenyl-2-fluorobenzene in various reactions involves the activation of the aromatic ring by the fluorine atom, which increases the electron density at the para positions. This activation facilitates electrophilic aromatic substitution reactions. The ethenyl groups can undergo oxidation or hydrogenation reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynyl-2-fluorobenzene: Similar structure but with ethynyl groups instead of ethenyl groups.
1,4-Diethyl-2-fluorobenzene: Similar structure but with ethyl groups instead of ethenyl groups.
1,4-Dibromo-2-fluorobenzene: Precursor compound used in the synthesis of 1,4-diethenyl-2-fluorobenzene.
Uniqueness
This compound is unique due to the presence of both ethenyl groups and a fluorine atom, which impart distinct electronic properties. The ethenyl groups provide sites for further functionalization, while the fluorine atom enhances the reactivity of the aromatic ring, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
1,4-bis(ethenyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c1-3-8-5-6-9(4-2)10(11)7-8/h3-7H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLSFYZDLFGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C=C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614066 | |
Record name | 1,4-Diethenyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62937-75-1 | |
Record name | 1,4-Diethenyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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